Ethyl 2-(4-oxocyclohexylidene)acetate
Overview
Description
Ethyl 2-(4-oxocyclohexylidene)acetate is a chemical compound with the formula C10H14O3 . It is a colorless or white to yellow solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 184.24 . The boiling point, specific gravity, and refractive index are not specified in the search results .Scientific Research Applications
Marine Fungal Compounds
Research involving marine fungi Penicillium sp. led to the discovery of new compounds, one of which structurally resembles Ethyl 2-(4-oxocyclohexylidene)acetate. These compounds show potential for unique biochemical properties and applications (Wu et al., 2010).
Green Chemistry in Pharmaceutical Research
In the quest for green chemistry, Ethyl (4-Phenylphenyl)acetate, which is structurally related to this compound, was synthesized using Suzuki coupling reactions. These reactions are crucial in the development of pharmaceuticals with reduced environmental impact (Costa et al., 2012).
Synthesis of Thiazolidinone and Oxadiazoline Derivatives
Ethyl (coumarin-4-oxy)acetate, similar to this compound, was used in synthesizing various derivatives with potential antiviral and antimicrobial properties. This highlights the role of such compounds in creating novel therapeutic agents (Elhafez et al., 2003).
Crystal and Molecular Structure Studies
The crystal and molecular structures of compounds related to this compound have been extensively studied. Understanding these structures is crucial for their application in various chemical reactions and potential pharmaceutical uses (Kaur et al., 2012).
Catalytic Reactions and Synthesis Processes
This compound-related compounds have been used in various catalytic reactions and synthesis processes, demonstrating their versatility in organic chemistry and potential industrial applications (Ghelani et al., 2017).
Quantum Chemical Studies for Corrosion Inhibition
Studies involving quantum chemical calculations on compounds structurally similar to this compound have been conducted to determine their efficacy as corrosion inhibitors. This application is vital in industrial maintenance and longevity of materials (Zarrouk et al., 2014).
Microbial Production of Ethyl Acetate
Research on the microbial production of ethyl acetate, a compound related to this compound, explores sustainable methods of production. This is significant in the context of environmentally friendly industrial processes (Zhang et al., 2020).
Safety and Hazards
Ethyl 2-(4-oxocyclohexylidene)acetate is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
ethyl 2-(4-oxocyclohexylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKLGJGEMQOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570893 | |
Record name | Ethyl (4-oxocyclohexylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159454-98-5 | |
Record name | Ethyl (4-oxocyclohexylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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